2-Chloro-3-(1-methyl-1H-pyrazol-4-yl)pyrazine is a heterocyclic aromatic organic compound characterized by its unique structure, which includes a pyrazine ring substituted with both a chloro group and a 1-methyl-1H-pyrazol-4-yl group. This compound, identified by the chemical formula C_8H_8ClN_3, has garnered attention for its potential applications in medicinal chemistry and agricultural science due to its biological activity and ability to act as a precursor for more complex compounds.
The compound can be synthesized through various chemical methods, which will be discussed in detail in the synthesis analysis section. It is also available from chemical suppliers for research purposes.
2-Chloro-3-(1-methyl-1H-pyrazol-4-yl)pyrazine is classified as a pyrazine derivative, which is part of the broader category of heterocyclic compounds. Heterocycles are cyclic compounds that contain atoms of at least two different elements as members of their rings.
The synthesis of 2-chloro-3-(1-methyl-1H-pyrazol-4-yl)pyrazine typically involves several key steps:
In an industrial context, optimized synthetic routes are employed to ensure high yields and purity. Reactions are conducted under controlled conditions to minimize by-products and enhance safety during production.
The molecular structure of 2-chloro-3-(1-methyl-1H-pyrazol-4-yl)pyrazine features:
2-Chloro-3-(1-methyl-1H-pyrazol-4-yl)pyrazine can undergo several types of chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism by which 2-chloro-3-(1-methyl-1H-pyrazol-4-yl)pyrazine exerts its effects involves interactions with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, leading to modulation of various biological processes. Its exact mechanism is dependent on the specific application and biological context .
Key physical properties of 2-chloro-3-(1-methyl-1H-pyrazol-4-yl)pyrazine include:
Chemical properties include:
Relevant data regarding its reactivity and stability can be derived from experimental studies and literature reviews .
2-Chloro-3-(1-methyl-1H-pyrazol-4-yl)pyrazine has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is utilized in studying biological systems and may act as an inhibitor in biochemical assays.
Medicine: It has shown potential as a lead compound in drug discovery, particularly for developing antiviral and anticancer agents.
Industry: The compound is also relevant in producing agrochemicals and other industrial chemicals due to its functional properties .
Pyrazine-pyrazole hybrids represent a strategically important class of nitrogen-rich heterocyclic compounds in modern drug design. These frameworks combine the hydrogen-bonding capabilities, π-stacking potential, and metabolic stability of both rings into a single pharmacophore. The pyrazine core (a six-membered diazine) provides a planar electron-deficient system suitable for interactions with enzymatic pockets, while the 1-methylpyrazole moiety contributes hydrophobic bulk and serves as a bioisostere for phenyl or other aromatic rings [1] [5]. This hybrid architecture enables precise modulation of physicochemical properties including solubility, logP, and molecular polarity. In the specific case of 2-chloro-3-(1-methyl-1H-pyrazol-4-yl)pyrazine, the chloro group at the 2-position serves as a versatile synthetic handle for nucleophilic displacement reactions, allowing rapid diversification into targeted libraries. The 1-methylpyrazole-4-yl substituent at the 3-position creates a twisted non-planar conformation that enhances selectivity by exploiting steric differences between kinase ATP-binding sites [2] [5]. This molecular design strategy has yielded clinical candidates like PF-06459988 (an EGFR inhibitor), where pyrazole incorporation was critical for overcoming T790M resistance mutations while sparing wild-type EGFR [2].
Table 1: Structural Advantages of Pyrazine-Pyrazole Hybrids
Structural Feature | Role in Drug Design | Example in Target Compound |
---|---|---|
Pyrazine ring | Electron-deficient core for π-π stacking; hydrogen bond acceptor sites | Binds kinase hinge regions via N1 interaction |
Chloro substituent (C2) | Synthetic handle for nucleophilic displacement | Enables Suzuki coupling or aminolysis for diversification |
1-Methylpyrazole (C4) | Hydrophobic bioisostere; metabolic stability via N-methylation | Blocks CYP-mediated oxidation; enhances cell penetration |
Twist angle between rings | Reduces planar surface area; improves target selectivity | Minimizes off-target kinase binding |
Kinase inhibition represents a primary therapeutic application for pyrazole-containing heterocycles due to their ability to mimic purine binding while offering enhanced selectivity profiles. The 1-methyl-1H-pyrazol-4-yl group serves as a privileged scaffold in kinase inhibitor design because its nitrogen atoms can form key hydrogen bonds with conserved residues in the ATP-binding cleft, while its methyl group creates favorable hydrophobic contacts [3] [5]. In the 2-chloro-3-(1-methyl-1H-pyrazol-4-yl)pyrazine scaffold, molecular modeling reveals that the pyrazine N1 atom acts as a hydrogen bond acceptor to the kinase hinge region backbone NH (e.g., Met793 in EGFR), while the pyrazole ring orients toward the solvent-exposed region or specificity pockets [2]. This binding mode allows irreversible inhibitors to position acrylamide warheads toward reactive cysteine residues (e.g., Cys797 in EGFR T790M) while maintaining wild-type sparing effects. The electron-donating methyl group on pyrazole further modulates electron density across the hybrid system, fine-tuning non-covalent binding affinity prior to covalent bond formation [2] [8]. Pyrazole's role as a bioisostere is evidenced by successful scaffold-hopping strategies—replacing phenylsulfonamide groups with pyrazoles in CDK2 inhibitors improved potency (Ki = 0.007 µM vs. 0.150 µM) and selectivity over CDK1/9 [5].
Pyrazine derivatives have evolved from flavoring agents and natural product isolates (e.g., tetramethylpyrazine in fermented foods) to privileged scaffolds in oncology and infectious disease research. Early antimicrobial pyrazines like pyrazinamide (1952) established the ring's ability to disrupt membrane transport and protein synthesis in mycobacteria [4] [9]. Modern derivatives leverage halogenation and cross-coupling to enhance potency against resistant strains. The 2-chloro-3-(1-methyl-1H-pyrazol-4-yl)pyrazine scaffold emerges from this evolution, combining pyrazine's membrane permeability with pyrazole's biofilm-disrupting capabilities [6] [7]. In anticancer applications, pyrazine-based inhibitors have progressively targeted specific molecular vulnerabilities:
In antimicrobial contexts, recent pyrazine-pyrazole hybrids demonstrate dual mechanisms: disrupting folate synthesis via dihydrofolate reductase (DHFR) inhibition (IC50 = 4.00 ± 0.18 μM vs. 5.54 ± 0.28 μM for trimethoprim) and membrane integrity in MRSA [6]. The chloro-pyrazine moiety enables facile derivatization to sulfonamides or aminopyrazines, expanding the antimicrobial spectrum to Pseudomonas aeruginosa and Candida albicans [7].
CAS No.: 71031-15-7
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.:
CAS No.: 7362-34-7